Product packaging for Hydroxy-Bifenthrin(Cat. No.:CAS No. 146726-17-2)

Hydroxy-Bifenthrin

Cat. No.: B1141379
CAS No.: 146726-17-2
M. Wt: 438.87
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Hydroxy-bifenthrin (4'-OH-BIF) is a major oxidative metabolite of the synthetic pyrethroid insecticide, Bifenthrin . It is formed through the metabolic activity of cytochrome P450 enzymes in hepatic microsomes, a pathway that has been characterized in both rat and human models . This metabolite is a crucial target analyte in environmental and toxicological research, particularly in studies investigating the environmental fate of bifenthrin and its dissipation dynamics in soil and crops . The formation kinetics of 4'-Hydroxy-bifenthrin are a subject of significant research interest, especially in understanding age-dependent metabolism, with studies indicating a pronounced species difference between rats and humans . As a biomarker of exposure, it enables researchers to monitor bifenthrin degradation and assess potential ecological and biological impacts. The primary mechanism of action for pyrethroids like its parent compound involves modulation of voltage-gated sodium channels in the nervous system, leading to delayed channel closure and disrupted neuronal signaling . This product is intended for research applications only, including but not limited to metabolic fate studies, environmental monitoring, analytical method development, and toxicokinetic research. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₃H₂₂ClF₃O₃ B1141379 Hydroxy-Bifenthrin CAS No. 146726-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1R,2R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKJIJMVYASMB-PDTAEHFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H]([C@@]3(C)CO)/C=C(/C(F)(F)F)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Table of Chemical Compounds

Isomer Specific Formation of Hydroxy Bifenthrin Enantiomers

Persistence and Dissipation in Environmental Matrices

The persistence and dissipation of this compound are determined by its formation from bifenthrin and its subsequent degradation in soil and water.

This compound is a product of bifenthrin degradation in soil environments. In aerobic soil studies, 4'-hydroxy bifenthrin was the most significant degradation product identified, though it constituted a minor fraction, accounting for 3.0% to 5.6% of the total bifenthrin applied. orst.eduhardyhenryservices.com Similarly, in flooded soil tests under anaerobic conditions, 4'-hydroxy bifenthrin represented 4.5% of the total applied bifenthrin after a 30-day period. orst.eduhardyhenryservices.com

Table 1: Reported Soil Half-Life of Bifenthrin (Parent Compound)

This table provides context on the persistence of the parent compound from which this compound is formed.

ConditionSoil Type / Study TypeHalf-Life (days)Source(s)
AerobicLaboratory97 - 250 orst.eduhardyhenryservices.com
AerobicField Dissipation122 - 345 orst.eduhardyhenryservices.comnepc.gov.au
PhotodegradationSoil Surface (Sunlight)106 - 147 hardyhenryservices.com
AnaerobicFlooded SoilStable hardyhenryservices.com
Field StudySandy Loam (under pulses)2.5 - 3.7 nih.gov

The behavior of this compound in aquatic systems is governed by the properties of its parent compound, bifenthrin, which has very low water solubility and a strong tendency to adsorb to suspended solids and sediment. hardyhenryservices.comnepc.gov.aunih.gov Bifenthrin that enters aquatic environments rapidly partitions from the water column to the sediment. epa.gov

4'-hydroxy bifenthrin is formed in these systems as a degradation product. In anaerobic water-sediment studies, it was detected in the sediment. publications.gc.ca After 30 days under anaerobic aquatic conditions, the metabolite 4'-hydroxy bifenthrin accounted for 4.5% of the total amount of bifenthrin applied. orst.edu The partitioning behavior is largely dictated by the high octanol-water partition coefficient (Kow) of the parent molecule, which indicates a strong affinity for organic materials over water. hardyhenryservices.com

Table 2: Physical-Chemical Properties of Bifenthrin (Parent Compound)

PropertyValueSource(s)
Water Solubility<1 μg/L orst.edu
Octanol-Water Partition Coefficient (Kow)1.0 x 10⁶ orst.eduhardyhenryservices.com
Log P6.6 herts.ac.uk
Soil Sorption Coefficient (Koc)1.31 x 10⁵ - 3.02 x 10⁵ orst.edu

Soil Dissipation and Half-Life Considerations

Sorption and Desorption Characteristics in Environmental Compartments

The mobility of this compound in environmental compartments, particularly soil, is low. Studies have specifically examined the mobility of 4'-OH bifenthrin and found it to be less mobile than another bifenthrin metabolite, TFP acid. publications.gc.ca Its strong binding affinity to soil particles limits its potential for leaching into groundwater. This characteristic is consistent with the parent compound, bifenthrin, which is known to be immobile in soil due to its high Koc value. orst.edunepc.gov.au

Table 3: Mobility Classification of this compound in Soil

CompoundMobility ClassificationSource(s)
4'-OH bifenthrinLow or Immobile publications.gc.ca

Bioaccumulation and Biotransformation in Non-Human Biota

This compound plays a significant role in the metabolic processing of bifenthrin within living organisms, particularly in aquatic species.

Following the uptake of bifenthrin, aquatic organisms can metabolize the compound into various products, including 4'-hydroxy-bifenthrin. olemiss.edunih.gov This biotransformation has been identified in fish species such as zebrafish (Danio rerio) and inland silversides (Menidia beryllina). nih.govacs.org

Research indicates that the formation of 4-hydroxy-bifenthrin in zebrafish embryos is dependent on the developmental stage, with higher formation rates observed after the liver has developed. acs.orgnih.gov This suggests that cytochrome P450 enzymes, which are abundant in the liver, are involved in the oxidation of bifenthrin to its hydroxylated metabolite. nih.gov Interestingly, studies have shown species-specific differences in metabolism; while 4-hydroxy-bifenthrin was identified in zebrafish embryos, it was not observed in Japanese medaka (Oryzias latipes) embryos under similar conditions, highlighting variations in metabolic pathways among fish species. acs.orgnih.gov

Once formed, hydroxylated metabolites like this compound can undergo further metabolic processes known as Phase II conjugation. These reactions increase the water solubility of the metabolite, facilitating its excretion from the organism. One of the key conjugation pathways is glucuronidation.

Direct evidence for this process comes from studies on zebrafish embryos, where treatment with the enzyme β-glucuronidase indicated that 4-hydroxy-bifenthrin undergoes conjugation. acs.orgnih.gov This finding is consistent with the known metabolic pathways for pyrethroids in other organisms. For instance, in mammals, bifenthrin is metabolized through hydrolysis and oxidation, followed by glucuronide conjugation. who.int This process represents a detoxification mechanism, converting lipophilic compounds into more water-soluble conjugates that can be more easily eliminated.

Uptake and Metabolism in Aquatic Organisms

Mobility and Leaching Potential in Terrestrial Systems

The mobility and leaching potential of this compound in terrestrial environments are critical factors in determining its potential to move from application sites into groundwater and other non-target areas. As a primary metabolite of the widely used insecticide bifenthrin, its environmental transport dynamics are of significant scientific interest. The mobility of this compound is intrinsically linked to its chemical structure and its interaction with soil components.

The parent compound, bifenthrin, is well-documented as being immobile in soil. orst.edunepc.gov.auwikipedia.org This is due to its high affinity for organic matter and low water solubility. wikipedia.orglookchem.com Studies have reported a wide range of soil organic carbon-water (B12546825) partition coefficient (Koc) values for bifenthrin, consistently indicating strong adsorption to soil particles. orst.edunepc.gov.aunih.gov This strong binding significantly limits its downward movement through the soil profile and reduces the potential for leaching into groundwater. orst.eduwikipedia.org

In contrast, the introduction of a hydroxyl (-OH) group to form 4'-hydroxy bifenthrin fundamentally alters the molecule's polarity and hydrophobicity. nih.govepa.gov This chemical change is expected to increase its water solubility and decrease its affinity for soil organic matter compared to the parent bifenthrin. Consequently, this compound is presumed to be more mobile and have a greater leaching potential than bifenthrin. epa.gov While bifenthrin itself is considered to have a low risk of groundwater contamination due to its immobility, its degradation into the more mobile 4'-hydroxy bifenthrin is a key consideration in environmental risk assessments. wikipedia.orgherts.ac.uk

In aerobic and anaerobic soil studies, 4'-hydroxy bifenthrin has been identified as a notable degradation product. orst.edu For instance, under aerobic conditions, it can account for 3% to 5.6% of the applied bifenthrin. orst.edu Similarly, after 30 days under anaerobic conditions, 4'-hydroxy bifenthrin constituted 4.5% of the total amount of bifenthrin applied. orst.edu The formation of this more mobile metabolite means that even if the parent compound remains in the upper soil layers, its degradation product has a higher theoretical potential to be transported deeper into the soil.

Research Findings on Mobility Parameters

Direct quantitative data on the soil sorption coefficients for this compound are not extensively available in the provided literature. However, the properties of the parent compound are well-established and provide a crucial baseline for understanding the relative mobility of its metabolite.

Table 1: Soil Sorption and Mobility Data for Bifenthrin (Parent Compound)

Mobility Parameter Reported Value Soil/Sediment Type Interpretation Source
Soil Sorption Coefficient (Koc) 131,000 - 302,000 mL/g Sand to Silt Loam Immobile orst.edulookchem.com
Soil Sorption Coefficient (Koc) 8,387 - 14,332 L/kg Loam Soil Immobile nih.gov
Soil Sorption Coefficient (Koc) 148,094 - 152,193 Sandy Loam, Sandy Clay Loam Immobile nih.gov

| GUS Leaching Potential Index | -2.66 | Not specified | Low Leachability | herts.ac.uk |

This table is interactive. Click on the headers to sort the data.

The data consistently classify bifenthrin as immobile with a low potential for leaching. The addition of a hydroxyl group to create this compound increases the compound's polarity, which is expected to result in a lower Koc value and thus higher mobility. Scientific presumption holds that degradation products with increased hydrophilicity are likely to be more mobile than the parent compound. epa.gov Therefore, the leaching potential of this compound is considered to be higher than that of bifenthrin, although specific field studies quantifying this effect are not detailed in the search results.

Ecological Implications of Hydroxy Bifenthrin in Non Target Organisms

Endocrine Disrupting Potential and Mechanistic Insights

The transformation of bifenthrin (B131952) into hydroxy-bifenthrin is a critical activation step that significantly alters its interaction with the endocrine systems of non-target organisms. This metabolic process, primarily mediated by cytochrome P450 (CYP450) enzymes, converts a compound with known anti-estrogenic properties in vitro into a metabolite with demonstrated estrogenic activity in vivo. nih.govacs.orgresearchgate.net

Estrogenic Activity in Aquatic Vertebrates (e.g., Fish Species)

Research has identified 4-hydroxy-bifenthrin as an estrogenic metabolite in various fish species. acs.org In juvenile inland silversides (Menidia beryllina), direct exposure to 4-hydroxy-bifenthrin led to significantly higher levels of choriogenin, an estrogen-responsive egg yolk protein, compared to exposure to the parent compound alone. nih.gov This finding strongly suggests that the metabolite is a principal driver of the estrogenic effects observed in fish exposed to bifenthrin. nih.gov

Similarly, studies on other fish models, including zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss), have pointed to 4-hydroxy-bifenthrin as the active estrogenic agent. acs.orgresearchgate.net The formation of this metabolite within the fish can lead to the inappropriate production of estrogen-mediated proteins and disrupt normal endocrine function, highlighting its potential as an environmental endocrine disruptor. nih.govresearchgate.net

Comparative Endocrine Modulatory Effects with Parent Compound

A striking dichotomy exists between the endocrine activities of bifenthrin and its hydroxylated metabolite. In vitro assays, such as those using the ER-CALUX (estrogen receptor) cell line, have characterized bifenthrin as anti-estrogenic. nih.gov However, in vivo studies in fish consistently demonstrate estrogenic outcomes. nih.govoup.com

This discrepancy is resolved by metabolic conversion. The parent compound, bifenthrin, shows weak to no estrogenic activity, and can even act as an antagonist to the estrogen receptor. nih.govnih.gov In contrast, its metabolite, 4-hydroxy-bifenthrin, is demonstrably estrogenic. nih.govolemiss.edu One study concluded that 4-hydroxy-bifenthrin is more potent and effective than the parent bifenthrin in generating estrogenic activity in fish. researchgate.net When the metabolic pathway is inhibited, for example by using a P450 inhibitor like piperonyl butoxide (PBO), the estrogenic response to bifenthrin is significantly reduced, confirming that the metabolite is the primary contributor to in vivo estrogenicity. nih.gov

Table 1: Comparative Endocrine Activity of Bifenthrin and 4-Hydroxy-Bifenthrin

Compound Activity in Vitro (e.g., ER-CALUX) Activity in Vivo (Fish) Primary Mechanism
Bifenthrin Anti-estrogenic nih.gov Estrogenic (via metabolism) nih.govoup.com Acts as an estrogen receptor antagonist itself but is converted to an estrogenic metabolite. nih.gov
4-Hydroxy-Bifenthrin Not explicitly tested in ER-CALUX Estrogenic nih.govresearchgate.netolemiss.edu Directly induces estrogen-mediated proteins like choriogenin. nih.gov

Impact on Aquatic Ecosystem Function and Invertebrate Communities

While the endocrine-disrupting effects of this compound in vertebrates are a key concern, the impact of pyrethroid contamination on broader aquatic ecosystem functions, particularly on invertebrate communities, is primarily documented through the effects of the parent compound, bifenthrin. Bifenthrin is known to be highly toxic to aquatic invertebrates, which form the base of many aquatic food webs. orst.eduresearchgate.net

Concentrations of bifenthrin found in sediment can reduce the survival and emergence of sensitive insects like the midge Chironomus tepperi. nih.gov Such direct toxic effects on macroinvertebrates can trigger indirect consequences for the ecosystem. For example, a significant reduction in grazing macroinvertebrates (scrapers) due to bifenthrin exposure can lead to a trophic cascade, resulting in an increase in periphyton (algae) abundance. usgs.gov The alteration of insect emergence dynamics also disrupts the crucial link between aquatic and terrestrial ecosystems, affecting terrestrial predators that rely on emerging aquatic insects as a food source. usgs.gov

Effects on Terrestrial Non-Target Organisms

Information regarding the specific effects of this compound on terrestrial non-target organisms is limited. However, available data on key soil organisms like earthworms provide some insight. In one study, the chronic no-observed-effect concentration (NOEC) for 4-hydroxy-bifenthrin on earthworms was determined to be 178 mg/kg. usda.gov

Table 3: Chronic Toxicity of Bifenthrin Metabolites to Earthworms

Metabolite Chronic NOEC (mg/kg) Reference
4-Hydroxy-Bifenthrin 178 usda.gov
TFP Acid 17.8 usda.gov

This suggests a lower chronic toxicity for the hydroxylated metabolite compared to another bifenthrin degradation product, TFP acid. usda.gov The broader impacts on other terrestrial invertebrates, birds, and mammals from direct exposure to this compound are not well-documented. The risk to these organisms is often considered in the context of exposure to the parent compound through various routes, such as consuming contaminated prey or seeds. researchgate.net

Potential for Trophic Transfer and Ecological Magnification

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. The potential for this compound to be transferred through food webs is an area of emerging interest, though direct studies are scarce.

Since 4-hydroxy-bifenthrin is formed metabolically within organisms like fish, it is available for trophic transfer when that fish is consumed by a predator. researchgate.net However, the process is not straightforward. Pollutants that are readily metabolized, like pyrethroids, often undergo trophic dilution rather than magnification, meaning their concentrations decrease up the food chain. researchgate.net The biotransformation of bifenthrin into more polar metabolites like this compound is a detoxification pathway that can facilitate elimination, potentially reducing the amount available for transfer. researchgate.net

One study noted that the high metabolic transformation rate of certain pollutants can lead to a weak contribution of their metabolites to trophic magnification factors (TMFs) in riverine food webs. researchgate.net While the potential for trophic transfer of this compound exists, there is currently no evidence to suggest it undergoes ecological magnification. More research is needed to determine the TMF of this metabolite and understand its fate and transport in complex food webs. researchgate.netuef.fi

Advanced Analytical Methodologies for Hydroxy Bifenthrin Quantification and Characterization

Extraction and Clean-up Techniques for Diverse Environmental and Biological Matrices

The initial and most critical stage in the analysis of Hydroxy-Bifenthrin involves its effective extraction from various matrices and subsequent purification to remove interfering substances. The choice of technique is highly dependent on the nature of the sample, whether it be soil, water, agricultural products, or biological tissues.

Solvent Extraction Optimization

Solvent extraction is a foundational step for isolating this compound from the sample matrix. The optimization of solvent type and partitioning conditions is paramount for achieving high recovery rates.

A common approach for agricultural and environmental samples involves an initial extraction with a polar organic solvent, followed by liquid-liquid partitioning to separate the analyte into a non-polar solvent. For corn matrices, including grain, silage, and stover, a method combining an acetone (B3395972) blend extraction with a liquid-liquid partition using hexane (B92381) has been established. This method separates Bifenthrin (B131952) and its 4'-hydroxy metabolite into distinct fractions. Similarly, for soil samples, an extraction solvent system of acetonitrile (B52724) and water (70:30) has been utilized, followed by partitioning with hexane. epa.gov In the analysis of various plant commodities, acetone is frequently used for the initial extraction, with subsequent partitioning into either hexane or methylene (B1212753) chloride. fao.org

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, a streamlined approach to solvent extraction, has also been adapted for pesticide residue analysis in soil, employing acetonitrile for extraction. thepharmajournal.com For aqueous samples, a direct liquid-liquid extraction with n-hexane has proven effective. tsijournals.com In the case of biological tissues, such as muscle, extraction is often performed with ethyl acetate, followed by a solvent exchange into acetonitrile to facilitate further cleanup. usda.gov

Table 1: Solvent Extraction Methods for this compound

Matrix Extraction Solvent Partitioning/Exchange Solvent Reference
Corn (Grain, Silage, Stover) Acetone Blend Hexane
Soil Acetonitrile:Water (70:30) Hexane epa.gov
Plant Commodities Acetone Hexane or Methylene Chloride fao.org
Pears Acetone Dichloromethane researchgate.net
Soil (QuEChERS) Acetonitrile Not Applicable thepharmajournal.com
Aquatic Mediums n-Hexane (direct LLE) Not Applicable tsijournals.com
Muscle Tissue Ethyl Acetate Acetonitrile usda.gov

Solid Phase Extraction (SPE) and Column Chromatography Applications

Following solvent extraction, a clean-up step is crucial to remove co-extracted matrix components that can interfere with chromatographic analysis. Solid Phase Extraction (SPE) and column chromatography are widely employed for this purpose.

Florisil®, a magnesium silicate (B1173343) adsorbent, is the most commonly used material for the cleanup of this compound extracts. fao.org Analytical methods for corn matrices often utilize two separate Florisil® column clean-ups or a combination of a Florisil column and a Florisil SPE cartridge to isolate the 4'-hydroxy-bifenthrin fraction. The specifications of the SPE cartridge, such as the brand (e.g., Waters Sep-Pak), can be a critical parameter for method reproducibility.

For more complex matrices or multi-residue methods, other types of SPE cartridges and column packings are used. These can include C8, NH2, and silica (B1680970) columns. fao.org In some cases, a sequence of different cartridges is employed to achieve the desired level of purity. For instance, the analysis of oil samples may involve gel permeation chromatography followed by cleanup on a silica cartridge. fao.org

Table 2: SPE and Column Chromatography Clean-up Methods

Matrix Sorbent/Column Type Details Reference
Corn Matrices Florisil® Column chromatography and SPE cartridges
Soil Florisil® Prep-Sep® SPE columns (1 g) epa.gov
Various Crops Florisil®, Aminopropyl SPE cartridges fao.org
Oil Samples Silica SPE cartridge after GPC fao.org
Various Crops C8, NH2, Silica, Alumina Column chromatography fao.org

Chromatographic Separation and Detection Methods

The final stage of the analytical process involves the separation and quantification of this compound using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a well-established and robust technique for the quantification of this compound. The high electron affinity of the halogen atoms in the molecule makes it particularly sensitive to ECD.

The method typically involves injecting the final sample extract into a gas chromatograph equipped with a capillary column. Megabore capillary columns, such as DB-1 and DB-5, are commonly used for the separation. epa.gov GC-ECD has been successfully applied to determine 4'-hydroxy-bifenthrin residues in diverse matrices like corn, spinach, and animal fat. fao.orgpublications.gc.ca The limit of quantitation (LOQ) for 4'-hydroxy-bifenthrin using GC-ECD can vary depending on the matrix, with reported values of 0.05 ppm in corn grain and 0.5 ppm in fat. publications.gc.ca

Table 3: GC-ECD Method Parameters for this compound Analysis

Parameter Specification Reference
Detector Electron Capture Detector (ECD)
Column Megabore Capillary (e.g., DB-1, DB-5) epa.gov
Application Quantification in corn, spinach, animal fat fao.orgpublications.gc.ca
LOQ Example (Corn Grain) 0.05 ppm
LOQ Example (Fat) 0.5 ppm publications.gc.ca

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Approaches

For enhanced selectivity and confirmatory analysis, mass spectrometric detection is often preferred. Both single quadrupole (GC-MS) and triple quadrupole (GC-MS/MS) systems are utilized.

GC-MS is valuable for the structural confirmation of bifenthrin metabolites. who.int In some methods, it is used to demonstrate the specificity of the analysis. fao.org For quantitative purposes, GC-MS can be operated in single ion monitoring (SIM) mode to improve sensitivity. For example, in the analysis of animal fat, negative chemical ionization (NCI) was used, monitoring the ion at m/z 386 for quantification. fao.org A validated GC-MS method for bifenthrin in aquatic media used electron ionization (EI) and selected m/z 181 as the target ion for measurement, with m/z 422.2 and m/z 181 serving as qualifier ions. tsijournals.com

GC-MS/MS provides even greater selectivity and sensitivity by monitoring specific fragmentation transitions (Multiple Reaction Monitoring - MRM). This is particularly useful for complex matrices. eurl-pesticides.eu In general pesticide screening methods, one MRM transition is used for quantification and a second for qualification, ensuring reliable identification. usda.goveurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of this compound, especially for polar metabolites that are not easily analyzed by GC.

HPLC has been used to analyze and identify various bifenthrin metabolites in rat excreta. who.int For quantitative applications, LC-MS/MS is the preferred technique. A method for bovine kidney and liver analysis used LC-MS/MS with electrospray ionization (ESI) to monitor the transition from the precursor ion to a product ion (m/z 440 → 181) for quantification, with a second transition (m/z 440 → 166) for confirmation. fao.org The sensitivity of LC-MS/MS is excellent, with reported LOQs for 4'-hydroxy bifenthrin as low as 0.01 parts per billion (ppb) in surface water and 10 ppb in soil. publications.gc.ca HPLC with UV detection has also been reported for the analysis of bifenthrin and its primary metabolite in urine. orst.edu

Table 4: LC-MS/MS Method Parameters for this compound Analysis

Parameter Specification Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fao.org
Ionization Electrospray Ionization (ESI) fao.org
Quantification Transition m/z 440 → 181 fao.org
Confirmation Transition m/z 440 → 166 fao.org
LOQ Example (Surface Water) 0.01 ppb publications.gc.ca
LOQ Example (Soil) 10 ppb publications.gc.ca

Quantitative Analysis and Validation Parameters

Quantitative analysis of this compound relies on robust analytical methods that are validated to ensure accuracy, precision, and sensitivity. Key validation parameters include the limits of detection (LOD) and quantification (LOQ), as well as recovery and calibration methodologies. These parameters are critical for establishing the reliability of the analytical data.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info For 4'-hydroxy-bifenthrin, specific analytical methods have established these limits in various agricultural matrices. epa.gov

A residue analytical method developed for the determination of both bifenthrin and 4'-hydroxy bifenthrin in corn matrices established the LOQ at 0.05 ppm for grain, 0.1 ppm for silage, and 0.5 ppm for stover. epa.gov The corresponding LODs were set at 0.01 ppm for grain, 0.02 ppm for silage, and 0.2 ppm for stover. epa.gov In animal products, such as eggs, the LOQ for 4'-hydroxy-bifenthrin has been reported as 0.01 mg/kg. fao.org

The table below summarizes the established LOD and LOQ values for 4'-hydroxy-bifenthrin in different matrices.

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Corn Grain0.01 ppm0.05 ppm epa.gov
Corn Silage0.02 ppm0.1 ppm epa.gov
Corn Stover0.2 ppm0.5 ppm epa.gov
EggsNot Reported0.01 mg/kg fao.org

This table presents data from analytical methods specifically developed and validated for the detection and quantification of 4'-hydroxy-bifenthrin.

Method recovery and appropriate calibration are fundamental to ensuring the accuracy of quantitative results. Recovery studies are performed to assess the efficiency of the extraction and clean-up process by analyzing blank samples spiked with a known concentration of the analyte. For pesticide residue analysis, acceptable recovery rates are typically within the 70-120% range. analchemres.org

For the simultaneous analysis of bifenthrin and 4'-hydroxy-bifenthrin, quantification is commonly achieved using a gas chromatograph equipped with a capillary column and an electron capture detector (GC-ECD). epa.gov The calibration for this analysis is based on an external standard method. epa.govepa.gov In this approach, a calibration curve is generated by plotting the instrument's response (e.g., peak area) against the concentration of standard solutions of 4'-hydroxy-bifenthrin. epa.gov The concentration of the metabolite in the processed samples is then determined by comparing its response to the calibration curve. epa.gov To maintain accuracy during a sequence of analyses, standards are often re-injected after every few samples to verify the calibration. epa.gov

The analytical workflow for 4'-hydroxy-bifenthrin in corn matrices involves several key steps before quantification:

Extraction: An acetone blend is used to extract the analytes from the sample matrix. epa.gov

Partitioning: A liquid-liquid partitioning step is employed to separate the analytes from interfering substances. epa.gov

Clean-up: The extract undergoes clean-up using Florisil® columns, which produces separate fractions for bifenthrin and 4'-hydroxy-bifenthrin. epa.gov

Quantification: The final sample solutions for each compound are quantitated separately by GC-ECD, with method recovery determined via external standard calibration. epa.gov

Limits of Detection (LOD) and Quantification (LOQ)

Automation and High-Throughput Analytical Strategies

To increase efficiency and sample throughput, analytical laboratories are increasingly adopting automation and high-throughput strategies. A robotic procedure has been specifically developed for the sample preparation and analysis of both bifenthrin and 4'-hydroxy-bifenthrin. epa.gov This automated system, utilizing a Zymate Robot, was designed to handle a capacity of 20 samples per run. epa.gov The method involved a combined sample work-up for both compounds, followed by two distinct chromatographic procedures for their quantification. epa.gov While the injection of the bifenthrin fraction was integrated into the robotic system, the final solvent exchange and vial preparation for the 4'-hydroxy-bifenthrin fraction were performed manually before injection. epa.gov

High-throughput analysis of pesticide residues, including parent compounds like bifenthrin, often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. researchgate.netsciex.jp This approach, combined with advanced analytical techniques like low-pressure gas chromatography-time-of-flight mass spectrometry (LP-GC/TOFMS), allows for the rapid screening of hundreds of pesticides in a single run. researchgate.net Automation of the QuEChERS cleanup step using Disposable Pipette Extraction (DPX) tips, integrated with an autosampler and an LC-MS/MS system, further streamlines the entire analytical process, enhancing laboratory productivity. sciex.jp While developed for a broad range of pesticides, these high-throughput principles are applicable to the analysis of metabolites like this compound, enabling more efficient monitoring and research.

Future Research Trajectories and Methodological Advancements

Elucidating Comprehensive Biotransformation Networks in Diverse Organisms

The transformation of bifenthrin (B131952) into hydroxy-bifenthrin is a critical step in its metabolism, primarily occurring through oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes. vulcanchem.com This process increases the polarity and water solubility of the parent compound, facilitating its excretion. vulcanchem.com However, the biotransformation of bifenthrin is not limited to the formation of a single hydroxylated metabolite. Research has identified several hydroxylated forms, such as 4'-hydroxy-bifenthrin, indicating that hydroxylation can occur at different positions on the bifenthrin molecule. vulcanchem.comwho.int

Future research will need to map out the complete biotransformation networks of bifenthrin in a wider range of organisms. Studies have already shown species-specific differences in metabolism. For instance, the formation of 4'-hydroxy-bifenthrin (4-OH-BF) was observed in zebrafish embryos but not in Japanese medaka embryos, suggesting different metabolic pathways or efficiencies between these fish species. acs.orgnih.gov Furthermore, the rate of bifenthrin metabolism can vary significantly between species like rats and humans, and even between juvenile and adult stages within the same species. researchgate.net In rats, the ability to metabolize bifenthrin increases with age, while in human liver microsomes, juveniles appear to metabolize it at a higher rate than adults. researchgate.net

Understanding these diverse metabolic pathways is crucial, as the resulting metabolites can have different toxicological profiles. For example, 4'-hydroxybifenthrin has been shown to exhibit estrogenic activity in fish, a property not as pronounced in the parent compound, bifenthrin. acs.orgolemiss.edu Comprehensive studies that consider a variety of terrestrial and aquatic organisms, including invertebrates and microorganisms, will be essential for a complete picture of this compound formation and its ecological consequences.

Table 1: Identified Hydroxylated Metabolites of Bifenthrin in Various Organisms

MetaboliteOrganism(s)Key Findings
4'-hydroxy-bifenthrin (4-OH-BF)Rats, Goats, Hens, Fish (Zebrafish), Plants (Corn)A major metabolite formed through oxidation. who.intnih.govregulations.govorst.edu Exhibits estrogenic activity in fish. acs.orgolemiss.edu
5-hydroxybifenthrinFishIdentified as a byproduct of bifenthrin oxidation in fish. olemiss.edu
hydroxymethyl-bifenthrinRatsIdentified in fecal metabolites. who.int
3'-hydroxy-hydroxymethyl-bifenthrinRatsIdentified in fecal metabolites. who.int
4'-hydroxy-hydroxymethyl-bifenthrinRatsIdentified in fecal metabolites. who.int

Advanced Spectroscopic and Structural Analysis of Metabolites

Precisely identifying and characterizing the various isomers of this compound and other metabolites is fundamental to understanding their behavior and toxicity. Advanced analytical techniques are indispensable for this purpose. Gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating pesticide residues. nih.gov When coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), these methods provide high sensitivity and specificity for identifying and quantifying bifenthrin and its metabolites. nih.govekb.eg

Future advancements will likely involve the increased use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap MS, to accurately determine the elemental composition of unknown metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, will continue to be crucial for elucidating the precise chemical structure of these compounds, as demonstrated in the synthesis of 4'-hydroxybifenthrin and 5-hydroxybifenthrin. olemiss.edu

Infrared (IR) spectroscopy can also provide valuable information about the functional groups present in the molecules. ekb.eg The combination of these sophisticated analytical methods will allow for the unambiguous identification of novel metabolites and a deeper understanding of their structural properties, which in turn dictates their environmental interactions and biological activity.

Development of Predictive Models for Environmental Fate and Exposure

Predicting the environmental journey of this compound is a complex challenge. Its parent compound, bifenthrin, is known for its persistence, low water solubility, and tendency to bind to soil and sediment. orst.eduepa.gov The formation of this compound alters these properties, generally increasing water solubility and potentially affecting its mobility and bioavailability.

Future research will focus on developing and refining predictive models to simulate the environmental fate and transport of this compound. Current models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Model System (EXAMS) are used to estimate the concentrations of parent pesticides in aquatic environments. epa.gov However, these models need to be adapted to incorporate the formation and degradation of significant metabolites like this compound. This requires accurate data on the degradation rates of this compound in different environmental compartments (soil, water, sediment) and under various conditions (e.g., aerobic, anaerobic). orst.eduacs.org

Modeling efforts will also need to consider the influence of different formulations, including nanoformulations, on the release and degradation of bifenthrin and the subsequent formation of its metabolites. acs.org Furthermore, integrating these environmental fate models with exposure models will be crucial for assessing the potential risks to various organisms and ecosystems. regulations.govca.gov

Integrated Multi-Omics Approaches to Assess Ecological Impacts

To understand the full ecological impact of this compound, researchers are moving towards integrated "omics" approaches. mdpi.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular and cellular responses of organisms to chemical exposure. mdpi.comresearchgate.net

For example, transcriptomics can reveal changes in gene expression in organisms exposed to this compound, highlighting the biological pathways that are affected. researchgate.net Metabolomics can identify alterations in the metabolic profiles of exposed organisms, providing insights into the biochemical mechanisms of toxicity. nih.gov Proteomics can detect changes in protein expression, which can be linked to specific cellular functions and stress responses.

By integrating data from these different omics platforms, scientists can build a more complete picture of the sublethal effects of this compound and identify sensitive biomarkers of exposure and effect. researchgate.net This integrated approach will be particularly valuable for assessing the impacts on non-target organisms and understanding the broader ecological consequences of bifenthrin use.

Enantioselective Metabolism and Its Ecological Ramifications

Bifenthrin is a chiral molecule, meaning it exists as different enantiomers (mirror-image isomers) which can have distinct biological properties. wikipedia.org The commercial mixture of bifenthrin is enriched in the more pesticidally active enantiomers. acs.orgnih.gov Research has shown that the metabolism of bifenthrin can be enantioselective, meaning that different enantiomers are metabolized at different rates. acs.orgnih.gov

A key finding is that the formation of the estrogenic metabolite 4'-hydroxy-bifenthrin can be greater from one enantiomer of bifenthrin compared to the other. acs.orgnih.gov This has significant ecological implications, as the selective metabolism of a less toxic parent enantiomer could lead to the formation of a more toxic or biologically active metabolite.

Future research must delve deeper into the enantioselective metabolism of bifenthrin to this compound in a variety of species. nih.gov Understanding the enantioselectivity of the cytochrome P450 enzymes responsible for this transformation is crucial. acs.orgnih.gov This knowledge is essential for a more accurate ecological risk assessment, as simply considering the properties of the parent bifenthrin mixture may not adequately capture the potential risks posed by its enantiomer-specific metabolites. researchgate.net The development of analytical methods to separate and quantify the individual enantiomers of both bifenthrin and this compound will be critical for these investigations.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Hydroxy-Bifenthrin’s metabolic pathways in non-target organisms?

  • Methodological Answer : Use in vitro hepatic microsomal assays (e.g., rodent or human liver microsomes) combined with LC-MS/MS to identify primary metabolites like 4′-hydroxy-bifenthrin. Validate metabolic stability using kinetic parameters (e.g., Km, Vmax) and compare interspecies differences to assess ecological risks . Include negative controls (e.g., heat-inactivated microsomes) to confirm enzyme-driven processes.

Q. How can researchers detect and quantify this compound residues in environmental matrices with high specificity?

  • Methodological Answer : Employ solid-phase extraction (SPE) followed by HPLC-UV or GC-ECD, optimized for low detection limits (LOD < 0.01 ppm). Validate methods using spike-recovery experiments in soil/water samples (70–120% recovery) and cross-validate with tandem mass spectrometry (LC-MS/MS) to minimize matrix interference .

Q. What in vivo models are appropriate for assessing this compound’s neurotoxic effects?

  • Methodological Answer : Utilize rodent models (e.g., Sprague-Dawley rats) exposed via oral gavage at sublethal doses (e.g., 10–50 mg/kg). Monitor biomarkers like acetylcholinesterase inhibition, tremors, and histopathological changes in brain tissues. Include positive controls (e.g., bifenthrin) and statistical comparisons (ANOVA) to isolate this compound-specific effects .

Advanced Research Questions

Q. How can contradictions in this compound toxicity data across studies be systematically resolved?

  • Methodological Answer : Conduct a scoping review using PRISMA guidelines to identify confounding variables (e.g., exposure duration, species sensitivity). Apply meta-regression to adjust for heterogeneity in experimental designs (e.g., dose ranges, solvent carriers). Prioritize studies with validated analytical methods and explicit purity data (>95%) .

Q. What strategies optimize the detection of this compound degradation products in complex environmental samples?

  • Methodological Answer : Implement non-targeted screening via high-resolution mass spectrometry (HRMS) with isotopic pattern filtering. Pair with molecular networking to trace degradation pathways. Validate findings using stable isotope-labeled analogs (e.g., deuterated bifenthrin) to confirm fragmentation patterns .

Q. How should researchers design longitudinal studies to evaluate this compound’s bioaccumulation in aquatic ecosystems?

  • Methodological Answer : Establish mesocosm systems simulating natural water bodies, with controlled variables (pH, temperature, microbial activity). Measure bioaccumulation factors (BAFs) in fish tissues (liver, adipose) over 6–12 months using isotope dilution mass spectrometry. Apply fugacity modeling to predict long-term ecological risks .

Q. What computational approaches are effective for predicting this compound’s interactions with non-target proteins?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against voltage-gated sodium channels and cytochrome P450 isoforms. Validate predictions with in vitro binding assays (e.g., fluorescence polarization) and correlate with toxicity endpoints (e.g., LC50 values) .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Document synthetic protocols in triplicate, including purification steps (e.g., column chromatography conditions, solvent ratios). Provide full spectral data (¹H/¹³C NMR, HRMS) for novel derivatives in supplementary materials. Adhere to IUPAC nomenclature and report purity via HPLC-UV (≥98%) .

Q. What criteria should guide the selection of this compound concentrations for ecotoxicological assays?

  • Methodological Answer : Base concentrations on environmentally relevant levels (e.g., EPA monitoring data) and dose-response modeling (EC50/NOEC). Include solvent controls (e.g., acetone < 0.1% v/v) and validate with positive/negative controls (e.g., bifenthrin and solvent-only groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.